molecular formula C11H12ClN3O2 B3255951 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanimidamide hydrochloride CAS No. 261787-78-4

3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanimidamide hydrochloride

Cat. No.: B3255951
CAS No.: 261787-78-4
M. Wt: 253.68 g/mol
InChI Key: ZLLFSWNFEMJNKW-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanimidamide hydrochloride is a useful research compound. Its molecular formula is C11H12ClN3O2 and its molecular weight is 253.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds, such as phthalimides , are known to interact with various proteins and enzymes in the body

Mode of Action

It’s worth noting that compounds with similar structures, such as phthalimides , are known to interact with their targets through various mechanisms, including binding to active sites, altering protein conformation, or blocking enzymatic pathways. The exact mode of action for this compound would require further investigation.

Biochemical Pathways

Similar compounds are known to influence various biochemical pathways, often by interacting with key enzymes or proteins

Pharmacokinetics

Similar compounds are known to have various pharmacokinetic properties, often influenced by factors such as molecular size, polarity, and the presence of functional groups

Result of Action

Similar compounds are known to have various effects at the molecular and cellular level, often resulting from their interaction with their targets . The specific effects of this compound would require further investigation.

Action Environment

Factors such as temperature, ph, and the presence of other molecules can often influence the action of similar compounds

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)propanimidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2.ClH/c12-9(13)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16;/h1-4H,5-6H2,(H3,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLFSWNFEMJNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanimidamide hydrochloride
Reactant of Route 2
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanimidamide hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanimidamide hydrochloride
Reactant of Route 4
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanimidamide hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanimidamide hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanimidamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.